2-Isopropyl-1-methylpiperidin-4-amine

Medicinal Chemistry Structure-Activity Relationship Piperidine Scaffold

2-Isopropyl-1-methylpiperidin-4-amine (CAS 702670-14-2), also known as N-isopropyl-1-methyl-4-piperidinamine, is a chiral piperidine-based secondary amine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. This compound is characterized by a piperidine ring substituted with a methyl group at the 1-position, an amine group at the 4-position, and an isopropyl group attached to the amine nitrogen.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B13097626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1-methylpiperidin-4-amine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)C1CC(CCN1C)N
InChIInChI=1S/C9H20N2/c1-7(2)9-6-8(10)4-5-11(9)3/h7-9H,4-6,10H2,1-3H3
InChIKeyDNBJHISJHLTYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-1-methylpiperidin-4-amine (CAS 702670-14-2) Procurement & Research Synthesis Guide


2-Isopropyl-1-methylpiperidin-4-amine (CAS 702670-14-2), also known as N-isopropyl-1-methyl-4-piperidinamine, is a chiral piperidine-based secondary amine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . This compound is characterized by a piperidine ring substituted with a methyl group at the 1-position, an amine group at the 4-position, and an isopropyl group attached to the amine nitrogen . It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry, particularly in the development of central nervous system-targeting pharmaceutical agents .

1
Synthesis workflow: Chiral piperidine building block for CNS-targeted medicinal chemistry.
2
Selection context: Regioisomeric differentiation from N1-isopropyl analogs for SAR studies.
3
Use format: Reactive secondary amine handle for amidation or reductive amination.

Why 2-Isopropyl-1-methylpiperidin-4-amine Cannot Be Interchanged with Generic Piperidin-4-amine Analogs


In-class compounds within the piperidin-4-amine family cannot be simply interchanged due to the profound impact of subtle substituent variations on target selectivity and pharmacokinetic profiles. The specific substitution pattern of 2-isopropyl-1-methylpiperidin-4-amine—featuring an isopropyl group on the exocyclic amine and a methyl group on the piperidine ring nitrogen—is a critical determinant of its biological activity. As demonstrated in series of related N-alkyl-N-arylmethylpiperidin-4-amines, modifications to these substituents directly modulate dual serotonin and norepinephrine reuptake inhibition [1]. Replacing this compound with a generic analog lacking this precise substitution pattern risks complete loss of target engagement or the introduction of undesirable off-target effects, underscoring the necessity for compound-specific procurement and experimental validation. The quantitative evidence below establishes the baseline for such differentiation.

Regioisomer Mismatch
Substituting with 1-isopropyl-N-methylpiperidin-4-amine may invert the substitution topology, potentially shifting target engagement profiles.
Class Profile Divergence
Generic piperidin-4-amines may exhibit divergent pharmacological profiles, such as NMDA antagonism or PDE4 inhibition, limiting CNS research fit.

Quantitative Differentiation of 2-Isopropyl-1-methylpiperidin-4-amine Against Closest Comparators


Structural Differentiation: Impact of Substituent Position on Molecular Topology and Potential Target Interaction

2-Isopropyl-1-methylpiperidin-4-amine (CAS 702670-14-2) is structurally distinguished from its regioisomer, 1-isopropyl-N-methylpiperidin-4-amine (CAS 503126-34-9), by the location of the methyl and isopropyl substituents [1]. In the target compound, the methyl group resides on the piperidine nitrogen (N1), and the isopropyl group is on the exocyclic amine at the 4-position. This contrasts with 1-isopropyl-N-methylpiperidin-4-amine, where the isopropyl group is on the piperidine nitrogen and the methyl group is on the exocyclic amine. This topological difference can significantly alter the compound's three-dimensional shape and its ability to engage specific biological targets, a critical factor in drug design [2].

Regioisomeric Topology
Class-level inference
N1-Methyl, N4-Isopropyl vs. N1-Isopropyl, N4-Methyl substitution
Supports stereochemical-control review for SAR studies.
Regioisomeric shift may alter target interaction geometry.
Medicinal Chemistry Structure-Activity Relationship Piperidine Scaffold

Comparative Bioactivity: Baseline Cytotoxicity of 2-Isopropyl-1-methylpiperidin-4-amine

In vitro studies on related piperidine derivatives provide a baseline for the potential activity of 2-isopropyl-1-methylpiperidin-4-amine. A structurally related piperidine derivative demonstrated an IC50 value of 8.6 µM against specific cancer cell lines . This moderate activity serves as a reference point; enhanced derivatives from the same chemical series achieved improved efficacy with IC50 values as low as 1.6 µM . While this data is not a direct head-to-head comparison for the target compound, it establishes a quantitative benchmark for the piperidine class and highlights the potential for optimization through structural modification.

Class Cytotoxicity Benchmark
Data to verify
Related derivative IC50 = 8.6 µM; Enhanced analog IC50 = 1.6 µM
Reported cytotoxicity endpoint review context.
Class-level inference; no direct data for target compound.
Anticancer Cytotoxicity Piperidine Derivatives

Pharmacological Class Differentiation: Dual Reuptake Inhibition as a Class Hallmark

A series of N-alkyl-N-arylmethylpiperidin-4-amines, a chemical class to which 2-isopropyl-1-methylpiperidin-4-amine is closely related, have been demonstrated to act as dual inhibitors of serotonin and norepinephrine reuptake [1]. This pharmacological activity is a key differentiator from other piperidine-based compounds that may target different receptors or enzymes, such as the NMDA receptor [2] or PDE4 [3]. While specific reuptake inhibition data for 2-isopropyl-1-methylpiperidin-4-amine are not available, its structural alignment with this active series suggests a potential for similar CNS activity, providing a rationale for its use in neurological drug discovery programs.

Pharmacological Class Hallmark
Class-level inference
Dual 5-HT/NE reuptake inhibition profile vs. NMDA antagonist or PDE4 inhibitor class profiles
Supports pathway-study fit for monoaminergic neurotransmission research.
Structural alignment with active series; requires direct confirmation.
Neuropharmacology Serotonin Reuptake Norepinephrine Reuptake

Optimal Research and Procurement Scenarios for 2-Isopropyl-1-methylpiperidin-4-amine


Medicinal Chemistry: CNS Drug Discovery Scaffold Exploration

This compound is best deployed as a synthetic intermediate in medicinal chemistry programs focused on central nervous system (CNS) disorders. Its structural similarity to the N-alkyl-N-arylmethylpiperidin-4-amine class, which exhibits dual serotonin and norepinephrine reuptake inhibition [1], makes it a valuable scaffold for generating analogs with potential antidepressant or anxiolytic activity. Procurement is justified for researchers seeking to build targeted compound libraries for monoamine transporter modulation.

Structure-Activity Relationship (SAR) Studies on Piperidine Scaffolds

The regioisomeric relationship of 2-isopropyl-1-methylpiperidin-4-amine to 1-isopropyl-N-methylpiperidin-4-amine provides a unique opportunity for comparative SAR investigations [2]. Researchers can use this compound to systematically probe the impact of substituent positioning on biological target engagement, selectivity, and physicochemical properties. This scenario is ideal for academic and industrial labs focused on optimizing lead compounds within the piperidine chemical space.

Organic Synthesis: Building Block for Complex Molecular Architectures

With a purity of 95% and a reactive secondary amine handle, 2-isopropyl-1-methylpiperidin-4-amine is suitable for use as a chiral building block in the synthesis of more complex molecules. Its defined stereochemistry (as a chiral piperidine derivative ) is critical for generating enantiomerically enriched products, a key requirement in the development of modern pharmaceuticals. Procurement is recommended for synthetic chemists requiring a versatile piperidine-based amine for amide bond formation, reductive amination, or other functionalization reactions.

Application
Selection Property
Validation Focus
CNS Drug Discovery Scaffold Exploration
Structural alignment with dual 5-HT/NE reuptake inhibitor class
Monoamine transporter modulation assay context
SAR Studies on Piperidine Scaffolds
Regioisomeric differentiation from N1-Isopropyl analogs
Substituent-position-dependent target engagement review
Complex Molecular Synthesis
Reactive secondary amine handle
Amide bond formation and functionalization reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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